molecular formula C11H12F2O B7990449 3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene

3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene

Cat. No.: B7990449
M. Wt: 198.21 g/mol
InChI Key: NIKLNXFXHGTRCC-UHFFFAOYSA-N
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Description

3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene (CAS: 1378820-24-6; synonyms: ZINC95731753, AKOS027391637 ) is a fluorinated aromatic compound featuring a propene backbone attached to a substituted phenyl ring. The phenyl group is modified with two fluorine atoms at the 4- and 5-positions and an ethoxy group (-OCH2CH3) at the 3-position. This structure combines electron-withdrawing fluorine atoms with a moderately bulky ethoxy substituent, which may influence its electronic properties, solubility, and reactivity. Fluorinated aromatic compounds are often explored in medicinal chemistry and materials science due to their enhanced metabolic stability and unique intermolecular interactions .

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-3-5-8-6-9(12)11(13)10(7-8)14-4-2/h3,6-7H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKLNXFXHGTRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CC=C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene typically involves the following steps:

    Starting Material: The synthesis begins with 4,5-difluoro-3-ethoxybenzaldehyde.

    Wittig Reaction: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compound.

    Substitution: The difluoro and ethoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Epoxides or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and ethoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

  • The ethoxy group contributes to lipophilicity, which may improve membrane permeability in biological systems.
  • Chlorinated Propenes : Compounds like 1-Chloropropylene (1-Propene, 1-chloro-; CAS: [75-01-4]) and 1,2-dichloropropene (CAS: 542-75-6 ) exhibit higher reactivity due to the electron-withdrawing chlorine substituents. These compounds are often used in polymer synthesis or as intermediates in agrochemicals. Chlorine’s larger atomic radius compared to fluorine may also reduce solubility in polar solvents .

Aromatic Systems with Alkoxy Substituents

  • Target Compound vs. (E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-phenylprop-2-en-1-one (CAS: Not provided ): Both compounds feature difluoro and alkoxy (ethoxy/methoxy) substituents on aromatic rings. The conjugated propene system in the target compound contrasts with the α,β-unsaturated ketone (prop-2-en-1-one) in the terphenyl derivative, which may lead to differences in UV absorption and reactivity in cycloaddition reactions .

Physical and Chemical Properties (Inferred)

Compound Name Molecular Formula Key Substituents Boiling/Melting Trends Reactivity Insights
3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene C11H11F2O 4,5-F2, 3-OCH2CH3 Likely liquid at RT due to ethoxy bulk Moderate stability; potential for electrophilic substitution
1-Chloropropylene C3H5Cl 1-Cl Low boiling point (~25°C) Highly reactive in polymerization
(E)-1-(4,4′-Difluoro-5′-methoxy...) C22H16F2O3 Difluoro, methoxy, ketone Solid (crystalline structure reported) Conjugated ketone enhances electrophilicity

Biological Activity

3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12F2O\text{C}_{12}\text{H}_{12}\text{F}_2\text{O}

This structure features a propene moiety attached to a difluorinated ethoxyphenyl group, which is crucial for its biological activity.

Antibacterial Activity

Research has shown that chalcone derivatives exhibit significant antibacterial effects. For instance, studies indicate that fluorine substitutions at specific positions enhance the antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the difluoro group in this compound may similarly contribute to its antibacterial efficacy.

Table 1: Antibacterial Activity of Chalcone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliX μg/mL
S. aureusY μg/mL
P. aeruginosaZ μg/mL

Note: Specific MIC values for this compound need to be sourced from experimental data.

Anticancer Activity

Chalcones are recognized for their potential anticancer properties. They have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as NF-κB and PI3K/Akt. The compound's structural characteristics allow it to interact with these pathways effectively.

Case Study:
In a study involving human leukemia cell lines (NB4, K562), it was found that certain chalcone derivatives could arrest the cell cycle at the G2/M phase, leading to reduced cell proliferation. This suggests that this compound may have similar effects due to its structural analogies with other active chalcones.

Anti-inflammatory Activity

The anti-inflammatory potential of chalcones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Research indicates that compounds structurally similar to this compound can significantly reduce inflammation markers in vitro.

Table 2: Anti-inflammatory Effects of Chalcone Derivatives

Compound NameInflammatory ModelEffectiveness (Reduction in Cytokines)
This compoundLPS-induced macrophagesA% reduction in TNF-alpha
B% reduction in IL-6

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